molecular formula C7H7BrClN B13002479 2-(Bromomethyl)-3-chloro-6-methylpyridine

2-(Bromomethyl)-3-chloro-6-methylpyridine

Cat. No.: B13002479
M. Wt: 220.49 g/mol
InChI Key: GDQDKNBNMWXDFN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chloro-6-methylpyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the third position, and a methyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-chloro-6-methylpyridine typically involves the bromination of 3-chloro-6-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and controlled temperature conditions are often employed to achieve efficient bromination. The use of automated systems for reagent addition and product isolation can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-chloro-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids and aldehydes.

    Reduction: Products include 3-chloro-6-methylpyridine.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloro-6-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-chloro-6-methylpyridine is unique due to the combined presence of bromomethyl, chlorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-(bromomethyl)-3-chloro-6-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3

InChI Key

GDQDKNBNMWXDFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)CBr

Origin of Product

United States

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